Physicochemical Differentiation vs. Regioisomeric Analogs
The target compound has a reported calculated logP of 3.4, a polar surface area (PSA) of 41.6 Ų, 1 hydrogen-bond donor, and 3 hydrogen-bond acceptors [1]. The 2,3,4-trifluorophenyl substitution pattern is expected to alter lipophilicity and electron density on the anilide NH compared to the 3,4,5-trifluorophenyl regioisomer, where fluorine atoms are symmetrically disposed and provide different inductive and resonance effects. Similarly, replacement of the 6-chloropyridazine with 6-methylpyridazine (CAS 2319836-73-0) alters both logP and the potential for halogen-bonding interactions with target proteins.
Regioisomer (3,4,5-trifluoro): similar logP/PSA expected but altered electronic profile.
6-Methyl analog: estimated ΔlogP +0.3 to +0.5.
| Evidence Dimension | Calculated logP and Polar Surface Area |
|---|---|
| Target Compound Data | logP = 3.4; PSA = 41.6 Ų; HBD = 1; HBA = 3 [1] |
| Comparator Or Baseline | 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide (regioisomer): logP and PSA expected to be similar but with altered electronic profile; 1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide: increased logP expected due to replacement of Cl with CH₃. |
| Quantified Difference | Exact numerical differences cannot be stated without co-measurement under identical conditions; class-level expectation is a ΔlogP of +0.3 to +0.5 for the 6-methyl analog. |
| Conditions | Calculated properties from molbic.idrblab.net; comparative values are inferred from structural principles. |
Why This Matters
For procurement, these physicochemical differences directly impact solubility, permeability, and assay compatibility, making the specific substitution pattern critical for reproducible screening outcomes.
- [1] molbic.idrblab.net, Compound Information page for 1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide. Accessed 2026-04-30. View Source
